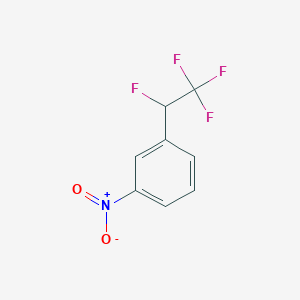

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene

Description

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene is a fluorinated aromatic compound characterized by a nitro group (-NO₂) at the meta position and a 1,2,2,2-tetrafluoroethyl (-CF₂CF₃) substituent on the benzene ring. Fluorinated aromatic compounds are valued in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and electron-withdrawing effects .

Propriétés

IUPAC Name |

1-nitro-3-(1,2,2,2-tetrafluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-7(8(10,11)12)5-2-1-3-6(4-5)13(14)15/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYXKKGPBOPKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene typically involves the nitration of 3-(1,2,2,2-tetrafluoroethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Applications De Recherche Scientifique

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated aromatic compounds.

Biology: The compound’s derivatives may be explored for their biological activity, including potential use as pharmaceuticals or agrochemicals.

Mécanisme D'action

The mechanism of action of 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the chemical environment .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The electronic and steric effects of substituents significantly influence the properties and reactivity of nitro-aromatic compounds. Below is a comparative analysis of key analogs:

Key Observations:

- Positional Isomerism : The para-nitro isomer (1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene) likely exhibits distinct electronic effects compared to the meta-nitro target compound. Nitro groups at the para position may enhance symmetry and alter dipole moments .

- Electron-Withdrawing Groups : The tetrafluoroethyl group (-CF₂CF₃) is strongly electron-withdrawing, activating the benzene ring for nucleophilic substitution reactions. In contrast, chlorinated groups (e.g., -CCl₃) may deactivate the ring less effectively .

Physical and Chemical Properties

Limited data exists for the target compound, but trends can be extrapolated:

Reactivity and Functionalization

Nitro groups in fluorinated aromatics participate in reactions such as amination, reduction, and nucleophilic substitution:

- Amination : demonstrates that nitro-pentafluorosulfanyl benzenes undergo direct amination with hydrazinium salts in the presence of tBuOK. The tetrafluoroethyl group in the target compound may similarly facilitate amination at the ortho or para positions relative to the nitro group .

- Reduction : Raney nickel-catalyzed hydrogenation of nitro groups to amines is common in fluorinated aromatics. For example, 2-nitro-4-(pentafluorosulfanyl)aniline was reduced to a diamine precursor for heterocycle synthesis .

- Nucleophilic Substitution : The electron-withdrawing nature of -CF₂CF₃ enhances ring activation for substitution. In contrast, chlorinated analogs (e.g., -CCl₃) may require harsher conditions due to weaker electron withdrawal .

Activité Biologique

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, highlighting its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene is C9H6F4N O2. The presence of the nitro group (-NO2) and the tetrafluoroethyl group (-CF2CF3) significantly influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its chemical structure. The nitro group can undergo reduction to form an amino group, which is crucial for various biological interactions. Additionally, the electron-withdrawing nature of the nitro group and the unique properties imparted by the tetrafluoroethyl moiety enhance its reactivity in nucleophilic aromatic substitution reactions.

Biological Activity

Research indicates that derivatives of 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene exhibit various biological activities:

- Antimicrobial Properties : Studies have suggested potential antimicrobial effects against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

- Anticancer Activity : Some derivatives have shown promise in cancer research, potentially acting through apoptosis induction or inhibition of cell proliferation pathways. The specific pathways affected depend on the structural modifications made to the base compound.

- Pharmaceutical Applications : Due to its unique properties, this compound is being investigated as a lead structure for developing new pharmaceuticals targeting specific diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. |

| Study B | Anticancer Potential | Induced apoptosis in cancer cell lines with IC50 values indicating potency. |

| Study C | Mechanistic Insights | Identified pathways affected by the compound's metabolites in cellular models. |

Case Study: Anticancer Activity

In a notable study published in a peer-reviewed journal, researchers synthesized various derivatives of 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene and tested their effects on human cancer cell lines. The results indicated that certain modifications to the tetrafluoroethyl group enhanced cytotoxicity against breast cancer cells while maintaining low toxicity toward normal cells. This suggests a promising therapeutic window for further development .

Case Study: Antimicrobial Effects

Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed that specific derivatives exhibited significant antibacterial activity comparable to conventional antibiotics. This opens avenues for developing new antimicrobial agents amid rising antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.